molecular formula C12H16BN3O3 B13083364 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Katalognummer: B13083364
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: GMHGMGVAVWICKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a boronic ester-functionalized heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core. This scaffold is recognized for its broad biological activity, including roles as a tankyrase inhibitor, USP7 inhibitor, and antagonist for receptors such as MCH-R1 and CRF1 . The tetramethyl dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry for synthesizing complex bioactive molecules .

Key synthetic routes involve nucleophile-induced rearrangements of pyrrolooxadiazines and regioselective intramolecular cyclizations of biscarbamoyl-pyrroles, as demonstrated by Yang et al. using CuCl₂·2H₂O/NaOAc/DMSO at 120°C . The compound’s molecular formula is C₁₄H₁₉BN₃O₃, with a molecular weight of ~279.54 g/mol, and it is commercially available from at least four suppliers (CAS: 2304635-59-2) .

Eigenschaften

Molekularformel

C12H16BN3O3

Molekulargewicht

261.09 g/mol

IUPAC-Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C12H16BN3O3/c1-11(2)12(3,4)19-13(18-11)8-5-9-10(17)14-7-15-16(9)6-8/h5-7H,1-4H3,(H,14,15,17)

InChI-Schlüssel

GMHGMGVAVWICKG-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C2)C(=O)NC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core. One common method involves the reaction of a suitable boronic acid derivative with a halogenated pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one under palladium-catalyzed cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .

Wissenschaftliche Forschungsanwendungen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to act as a catalyst or inhibitor in different chemical and biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one with analogous boronic ester-containing heterocycles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Suppliers
6-(Tetramethyl-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Pyrrolotriazinone Boronic ester at position 6 279.54 Suzuki couplings; USP7/tankyrase inhibition 4
2-Chloro-6-(tetramethyl-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazine Pyrrolotriazine Chlorine at position 2; boronic ester 293.06 Cross-coupling; antiviral drug synthesis 2+
6-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine Quinazoline Amino at position 2; boronic ester 271.13 Kinase inhibitor intermediates 12
6-(Tetramethyl-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Imidazopyridazine Boronic ester at position 6 259.12 Anticancer agent development 3
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride Pyrrolotriazinone Amino at position 6; hydrochloride 150.14 Nucleoside analog synthesis N/A

Key Observations:

  • Core Heterocycle Influence: The pyrrolotriazinone core distinguishes the compound from quinazolines and imidazopyridazines, which exhibit divergent electronic properties and binding affinities. For example, quinazoline derivatives are prevalent in kinase inhibitors due to their planar structure, while pyrrolotriazinones target USP7 and tankyrase .
  • Substituent Effects: The boronic ester group enables cross-coupling versatility, but its position impacts reactivity.

Stability and Reactivity

The tetramethyl dioxaborolan-2-yl group in the title compound confers stability against protodeboronation compared to pinacol-free boronic acids. However, hydrolysis remains a concern under aqueous conditions, necessitating anhydrous storage . Chlorinated analogues (e.g., 2-chloro-pyrrolotriazine) may exhibit greater hydrolytic stability but reduced coupling efficiency .

Biologische Aktivität

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a novel boron-containing heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,1-f][1,2,4]triazin core linked to a tetramethyl dioxaborolane moiety. The molecular formula is C13H18BN3O3C_{13}H_{18}BN_3O_3 with a molecular weight of approximately 275.10 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈B N₃O₃
Molecular Weight275.10 g/mol
CAS NumberNot available
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression and multidrug resistance (MDR). The presence of the boron atom in its structure enhances its interaction with biological molecules through covalent bonding.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrrolo[2,1-f][1,2,4]triazin scaffold exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific IC50 values were reported in the low micromolar range for various cancer types.
  • Mechanistic Insights : The compound appears to inhibit key signaling pathways involved in tumor growth and metastasis. It has been noted to downregulate the expression of oncogenes while upregulating tumor suppressor genes.

Multidrug Resistance Reversal

The boron-containing moiety is hypothesized to play a crucial role in overcoming MDR in cancer cells. Studies indicate that it can inhibit efflux pumps such as P-glycoprotein (P-gp), which are often responsible for drug resistance.

Case Studies

Case Study 1: In Vivo Efficacy
In a recent animal model study, administration of the compound led to a significant reduction in tumor size compared to controls. The treatment was well tolerated with minimal side effects observed.

Case Study 2: Combination Therapy
Combining this compound with traditional chemotherapeutic agents resulted in enhanced therapeutic effects. This synergy suggests potential for clinical application in combination therapies for resistant cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.